1-Ethyl-1,2,3,4-tetrahydroisoquinoline 1-Ethyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 25939-81-5
VCID: VC4536148
InChI: InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3
SMILES: CCC1C2=CC=CC=C2CCN1
Molecular Formula: C11H15N
Molecular Weight: 161.248

1-Ethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 25939-81-5

Cat. No.: VC4536148

Molecular Formula: C11H15N

Molecular Weight: 161.248

* For research use only. Not for human or veterinary use.

1-Ethyl-1,2,3,4-tetrahydroisoquinoline - 25939-81-5

Specification

CAS No. 25939-81-5
Molecular Formula C11H15N
Molecular Weight 161.248
IUPAC Name 1-ethyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3
Standard InChI Key UDWVZWUSBKDYPY-UHFFFAOYSA-N
SMILES CCC1C2=CC=CC=C2CCN1

Introduction

Structural and Molecular Characteristics

The core structure of 1-ethyl-1,2,3,4-tetrahydroisoquinoline consists of a six-membered aromatic benzene ring fused to a six-membered saturated piperidine ring. The ethyl group at the 1-position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets . Key structural features include:

  • IUPAC Name: 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

  • SMILES: CCC1C2=CC=CC=C2CCN1

  • InChI Key: UDWVZWUSBKDYPY-UHFFFAOYSA-N

X-ray crystallography and computational studies confirm a non-planar conformation due to puckering in the piperidine ring, which affects its binding to biological receptors .

Synthesis and Reaction Chemistry

Synthetic Routes

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is synthesized via multiple pathways, with yields and selectivity dependent on reaction conditions:

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
Pictet-Spengler CyclizationPhenyliodine(III) bis(trifluoroacetate)65%
Bischler-Napieralski CondensationDiethylzinc, 3,4-dihydroisoquinoline 2-oxide32%
Reductive AminationNaBH₄, Ethanol85%

Key Routes:

  • Pictet-Spengler Cyclization: N-Sulfonyl-β-phenethylamines react with ethyl methylthioacetate under oxidative conditions, yielding 1-ethyl-THIQ derivatives . This method benefits from mild conditions but requires electron-donating substituents for optimal cyclization .

  • Bischler-Napieralski Reaction: Cyclization of ethyl-substituted β-phenethylamides using PIFA (phenyliodine(III) bis(trifluoroacetate)) achieves moderate yields but faces challenges in regioselectivity .

  • Reductive Amination: Reduction of ketoamides with NaBH₄ followed by acid-catalyzed cyclization offers high yields (85–90%) and scalability .

Physicochemical Properties

Basic Properties

  • Molecular Weight: 161.24 g/mol

  • Melting Point: 178–180°C (hydrochloride salt)

  • Solubility: Miscible with polar aprotic solvents (e.g., DCM, THF); limited solubility in water .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.65–3.10 (m, 4H, CH₂N and CH₂CH₃), 6.95–7.20 (m, 4H, aromatic) .

  • IR (KBr): 2920 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (aromatic C=C) .

Biological Activities and Applications

Industrial Applications

  • Catalysis: As a ligand in asymmetric hydrogenation reactions (e.g., Ru-catalyzed ketone reduction) .

  • Materials Science: Component in organic semiconductors due to π-conjugation and electron-donating capacity .

Future Directions

Research gaps include:

  • In Vivo Toxicity Studies: No data on chronic exposure or carcinogenicity.

  • Structure-Activity Relationships (SAR): Systematic modulation of the ethyl group to optimize pharmacological profiles .

  • Green Synthesis: Developing catalytic, solvent-free routes to improve sustainability .

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